molecular formula C19H24N2O3S B3451614 N-Benzyl-2-[(3,4-dimethyl-phenyl)-methanesulfonyl-amino]-N-methyl-acetamide CAS No. 333446-36-9

N-Benzyl-2-[(3,4-dimethyl-phenyl)-methanesulfonyl-amino]-N-methyl-acetamide

Cat. No.: B3451614
CAS No.: 333446-36-9
M. Wt: 360.5 g/mol
InChI Key: LDMXKXRHTXWRLB-UHFFFAOYSA-N
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Description

N-Benzyl-2-[(3,4-dimethyl-phenyl)-methanesulfonyl-amino]-N-methyl-acetamide is a complex organic compound characterized by its unique structural components This compound features a benzyl group, a dimethyl-phenyl group, and a methanesulfonyl-amino group, all attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-[(3,4-dimethyl-phenyl)-methanesulfonyl-amino]-N-methyl-acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzylamine with 3,4-dimethyl-benzaldehyde to form an imine intermediate. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with methanesulfonyl chloride to introduce the methanesulfonyl-amino group. Finally, the resulting compound is acetylated using acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-[(3,4-dimethyl-phenyl)-methanesulfonyl-amino]-N-methyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Benzyl-2-[(3,4-dimethyl-phenyl)-methanesulfonyl-amino]-N-methyl-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Benzyl-2-[(3,4-dimethyl-phenyl)-methanesulfonyl-amino]-N-methyl-acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides: These compounds share structural similarities and exhibit comparable chemical reactivity.

    N,N-Dimethylbenzylamine: Another compound with a benzyl group and dimethyl amino functionality, used in different applications.

Uniqueness

N-Benzyl-2-[(3,4-dimethyl-phenyl)-methanesulfonyl-amino]-N-methyl-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-benzyl-2-(3,4-dimethyl-N-methylsulfonylanilino)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-15-10-11-18(12-16(15)2)21(25(4,23)24)14-19(22)20(3)13-17-8-6-5-7-9-17/h5-12H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMXKXRHTXWRLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)N(C)CC2=CC=CC=C2)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701133685
Record name 2-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]-N-methyl-N-(phenylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701133685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333446-36-9
Record name 2-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]-N-methyl-N-(phenylmethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333446-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]-N-methyl-N-(phenylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701133685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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